molecular formula C17H18F3N3O2 B1401688 [3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-carbamic acid ethyl ester CAS No. 1311278-55-3

[3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-carbamic acid ethyl ester

Cat. No. B1401688
M. Wt: 353.34 g/mol
InChI Key: WGIOZBVZOJJICM-UHFFFAOYSA-N
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Description

Trifluoromethylpyridine (TFMP) derivatives are widely used in the agrochemical and pharmaceutical industries . They are key structural motifs in active agrochemical and pharmaceutical ingredients . The biological activities of TFMP derivatives are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .


Synthesis Analysis

The synthesis of TFMP derivatives is an important research topic . Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in high demand . Various methods of synthesizing 2,3,5-DCTF have been reported .


Molecular Structure Analysis

The molecular structure of TFMP derivatives is characterized by the presence of a trifluoromethyl group and a pyridine moiety . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the biological activities of these compounds .


Chemical Reactions Analysis

The chemical reactions involving TFMP derivatives are diverse and depend on the specific compound and its functional groups . For example, a ring cleavage methodology reaction has been reported for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .


Physical And Chemical Properties Analysis

The physical and chemical properties of TFMP derivatives are influenced by the presence of the trifluoromethyl group and the pyridine moiety . These compounds are considered to have unique physicochemical properties due to the fluorine atom, which has the largest electronegativity and a small van der Waals radius .

Future Directions

TFMP derivatives have a wide range of applications in the agrochemical and pharmaceutical industries, and it is expected that many novel applications of TFMP will be discovered in the future . The development of fluorinated organic chemicals is becoming an increasingly important research topic .

properties

IUPAC Name

ethyl N-[3-[2-(dimethylamino)-5-(trifluoromethyl)pyridin-3-yl]phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3N3O2/c1-4-25-16(24)22-13-7-5-6-11(8-13)14-9-12(17(18,19)20)10-21-15(14)23(2)3/h5-10H,4H2,1-3H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGIOZBVZOJJICM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CC=CC(=C1)C2=C(N=CC(=C2)C(F)(F)F)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-carbamic acid ethyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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